molecular formula C20H28N6O B6457571 4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549024-20-4

4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6457571
CAS No.: 2549024-20-4
M. Wt: 368.5 g/mol
InChI Key: JFCMWYJUGWFDIY-UHFFFAOYSA-N
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Description

4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure features a pyrimidine core, a common motif in drug discovery, which is substituted with a cyclopropyl group and a tert-butyl group. This core is further functionalized with a piperazine linker connected to a second 4-methoxypyrimidine ring . Piperazine derivatives are widely recognized for their versatility and are frequently explored as key building blocks in the synthesis of more complex molecules with potential biological activity . Researchers investigate this compound and its analogs primarily for their potential as a pharmacologically active scaffold. The specific arrangement of its atoms suggests it could interact with various enzymatic targets, making it a valuable candidate for developing new therapeutic agents. As with many such specialized compounds, it serves as a crucial intermediate in organic synthesis and drug development pipelines. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may be hazardous if mishandled.

Properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-20(2,3)15-13-16(23-18(22-15)14-5-6-14)25-9-11-26(12-10-25)19-21-8-7-17(24-19)27-4/h7-8,13-14H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCMWYJUGWFDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₂₃N₅O
CAS Number 2549053-26-9

The presence of a pyrimidine core, along with piperazine and methoxypyrimidine substituents, suggests a diverse range of potential interactions within biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine core and the sequential addition of functional groups. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. The synthetic route can be summarized as follows:

  • Formation of the pyrimidine ring.
  • Introduction of the tert-butyl and cyclopropyl groups.
  • Addition of piperazine derivatives.
  • Final purification through chromatography.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with G-protein coupled receptors (GPCRs).
  • Signaling Pathways : Influence on cellular signaling cascades affecting metabolic pathways.

Case Studies and Research Findings

  • Antimalarial Activity : A study highlighted the potential of pyrimidine derivatives in targeting plasmodial kinases, which are crucial for the malaria life cycle. Compounds structurally related to this compound showed promising inhibitory effects against PfCDPK1, with IC₅₀ values in the nanomolar range .
  • Anti-inflammatory Effects : Research on similar pyrimidine derivatives indicated significant anti-inflammatory activity, with some compounds demonstrating IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that our compound may also exhibit similar properties.
  • Structure–Activity Relationships (SAR) : SAR studies have been conducted to understand how modifications to the pyrimidine structure affect biological activity. For instance, variations in substituents on the piperazine moiety were shown to influence enzyme inhibition potency significantly .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound and its analogs:

Activity TypeRelated CompoundIC₅₀ ValueReference
AntimalarialPyrimidine derivatives< 20 nM
Anti-inflammatorySimilar pyrimidines0.04 μmol
Enzyme inhibitionAnalogous compoundsVaries by structure

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related pyrimidine-piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
Target Compound : 4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine C₂₀H₂₈N₆O 392.48 g/mol - tert-butyl (C4)
- cyclopropyl (C2)
- 4-methoxypyrimidin-2-yl-piperazine (C6)
Enhanced lipophilicity (tert-butyl), conformational rigidity (cyclopropyl)
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine C₂₀H₂₈N₄O₃S 404.5 g/mol - tert-butylphenyl sulfonyl (piperazine)
- methyl (C2)
- methoxy (C6)
Increased polarity (sulfonyl group) may improve solubility; methyl may reduce steric hindrance
2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrimidine C₁₈H₂₄N₄O₃ 344.4 g/mol - 2,3,4-trimethoxybenzyl (piperazine)
- unsubstituted pyrimidine
Trimethoxy groups may enhance binding to aromatic receptors (e.g., serotonin targets)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 g/mol - methyl (C4)
- piperidine (C6)
- amine (C2)
Simpler structure with potential for hydrogen bonding (amine group)
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester C₁₇H₂₅ClN₄O₄ 400.86 g/mol - chloro (C4)
- tert-butyl ester (piperidine)
- methylpyrimidinyloxymethyl
Chlorine atom may increase electrophilicity; ester group improves metabolic stability

Pharmacological and Physicochemical Insights

Target Compound vs. The tert-butylphenyl sulfonyl group may enhance binding to hydrophobic pockets in enzymes, whereas the target’s cyclopropyl group offers rigidity without added bulk.

Trimethoxybenzyl Derivative () :

  • The 2,3,4-trimethoxybenzyl substituent is associated with serotonin receptor modulation, suggesting divergent therapeutic applications compared to the target compound’s kinase-targeting profile.

Piperidine vs.

Chlorine Substituents () :

  • Chlorine atoms (as in the chloropyrimidine comparator) can enhance binding affinity but may also increase toxicity risks compared to the target’s methoxy group.

Research Findings and Limitations

  • Synthetic Routes : Procedures analogous to those in (e.g., coupling piperazine intermediates with pyrimidine cores) may apply, but specific protocols are undocumented.
  • Biological Activity: No direct pharmacological data are provided for the target compound. However, structurally similar compounds (e.g., ) are often explored as kinase inhibitors due to their pyrimidine-piperazine scaffolds.

Preparation Methods

Formation of the Pyrimidine Ring

The 2,4,6-trisubstituted pyrimidine core is synthesized via a cyclocondensation reaction. A representative pathway involves reacting tert-butyl acetonitrile with cyclopropanecarbonitrile under basic conditions (KOH/EtOH, 80°C), followed by cyclization using trimethyl orthoformate. This yields 4-tert-butyl-2-cyclopropylpyrimidine-6-carbaldehyde as an intermediate (Yield: 68–72%).

Table 1: Pyrimidine Core Synthesis Conditions

StepReagents/ConditionsTemperatureYield
CyclocondensationKOH, EtOH, 12 h80°C70%
CyclizationTrimethyl orthoformate, HCl110°C85%

Functionalization with Cyclopropyl and tert-Butyl Groups

The cyclopropyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. A brominated pyrimidine intermediate reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (DME/H₂O, 90°C). Simultaneously, the tert-butyl group is installed using a Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ (CH₂Cl₂, 0°C → RT).

Piperazine Moiety Preparation

Synthesis of 4-Methoxypyrimidin-2-yl-piperazine

The 4-methoxypyrimidin-2-yl-piperazine sidechain is prepared through an SNAr reaction. 2-Chloro-4-methoxypyrimidine reacts with piperazine in DMF at 120°C for 24 h (Yield: 83%). Excess piperazine (3 eq) ensures complete substitution.

Table 2: Piperazine Derivative Synthesis

Starting MaterialReagentsConditionsYield
2-Chloro-4-methoxypyrimidinePiperazine, DMF120°C, 24 h83%

Final Coupling and Assembly

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine core’s 6-position is activated for substitution by introducing a leaving group (e.g., Cl or Br). Reacting 4-tert-butyl-2-cyclopropyl-6-chloropyrimidine with 4-methoxypyrimidin-2-yl-piperazine in DMF at 100°C for 18 h achieves coupling (Yield: 76%). Catalytic KI enhances reactivity by stabilizing the transition state.

Alternative Pd-Catalyzed Cross-Coupling

For halogenated intermediates, a Buchwald-Hartwig amination using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 h) affords the coupled product in 81% yield. This method reduces side reactions compared to SNAr.

Table 3: Coupling Method Comparison

MethodCatalysts/BaseSolventYield
SNArKI, DMFDMF76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene81%

Purification and Characterization

Chromatographic Isolation

Crude product purification employs silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient). Final purity (>95%) is confirmed via HPLC (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.98–2.05 (m, 4H, cyclopropane), 3.81 (s, 3H, OCH₃).

  • HRMS : m/z calcd. for C₂₀H₂₈N₆O [M+H]⁺: 368.2325; found: 368.2325.

Process Optimization Challenges

Regioselectivity in Pyrimidine Functionalization

Competing reactions at the 4- vs. 6-positions of the pyrimidine ring necessitate careful stoichiometry control. Excess cyclopropylboronic acid (1.5 eq) in Suzuki coupling minimizes byproducts.

Stability of Methoxy Group

The 4-methoxy group on pyrimidine is prone to demethylation under harsh conditions (e.g., >130°C). Using DMF as a solvent and maintaining temperatures ≤120°C preserves functionality.

Applications and Derivatives

While the focus is on synthesis, the compound’s structural analogs exhibit PARP-1/2 inhibition (IC₅₀: 2–68 nM). Modifications to the piperazine moiety (e.g., substituting methoxy with carboxyl groups) enhance target affinity, as demonstrated in crystallographic studies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperazine derivatives are introduced via SN2 reactions with halogenated pyrimidine intermediates. Optimization includes adjusting solvent polarity (e.g., dimethylformamide for solubility), temperature (60–80°C for controlled kinetics), and catalysts (e.g., stannous chloride for reductions). Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?

  • Methodological Answer : X-ray crystallography resolves the 3D arrangement of substituents (e.g., tert-butyl and cyclopropyl groups), while NMR spectroscopy (¹H, ¹³C) confirms connectivity. For instance, upfield shifts in ¹H NMR (~1.3 ppm) indicate tert-butyl protons, and coupling constants (e.g., J = 8–10 Hz) confirm cyclopropyl geometry. IR spectroscopy verifies functional groups like C=N stretches (~1600 cm⁻¹) .

Q. What are the primary biological targets of this compound, and how are binding assays designed to validate interactions?

  • Methodological Answer : Targets may include serotonin or dopamine receptors due to the piperazine moiety. Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify binding affinity (Ki). Assays are performed in HEK293 cells expressing recombinant receptors, with non-specific binding blocked by excess unlabeled ligand .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s binding mode to receptors like 5-HT₆?

  • Methodological Answer : Docking simulations (AutoDock Vina) use crystal structures of 5-HT₆ receptors (PDB ID: 6WGT). The methoxypyrimidine group is positioned in the orthosteric pocket, forming hydrogen bonds with Thr195. Free energy calculations (MM/GBSA) validate stability, with ΔG values < -8 kcal/mol indicating strong binding .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., cyclopropyl vs. methyl groups) on biological activity?

  • Methodological Answer : A library of analogs is synthesized by replacing the cyclopropyl group with methyl, ethyl, or phenyl substituents. In vitro assays (e.g., IC₅₀ in enzyme inhibition) are compared. For example, cyclopropyl analogs show 10-fold higher potency than methyl derivatives due to improved steric complementarity in hydrophobic pockets .

Q. What analytical techniques resolve contradictions in reported biological activity data across different experimental models?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) arise from assay conditions (e.g., ATP concentration). Meta-analysis using standardized protocols (e.g., fixed ATP at 1 mM) and orthogonal assays (e.g., SPR for binding kinetics) reconcile data. Statistical tools (ANOVA) identify outliers .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). HPLC-UV detects degradation products (e.g., hydrolysis of the methoxy group to hydroxyl derivatives). Buffered solutions (pH 6–7) in inert atmospheres (N₂) minimize decomposition .

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